molecular formula C12H18O4 B13741388 Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate CAS No. 26715-19-5

Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate

Cat. No.: B13741388
CAS No.: 26715-19-5
M. Wt: 226.27 g/mol
InChI Key: GZRUSOUFYFKYDY-UHFFFAOYSA-N
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Description

Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate: is a compound that belongs to the class of esters. These compounds are typically derived from carboxylic acids and alcohols. The compound is known for its applications in various fields, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize methyl 2-methylprop-2-enoate involves the esterification of methacrylic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.

    Transesterification Reaction: Another method involves the transesterification of methyl methacrylate with allyl alcohol to produce prop-2-enyl 2-methylprop-2-enoate. This reaction also requires a catalyst, often a base like sodium methoxide.

Industrial Production Methods: Industrial production of these compounds often involves large-scale esterification or transesterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-methylprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.

Major Products:

    Oxidation: Methacrylic acid.

    Reduction: Methanol and corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a monomer in the production of polymers and copolymers.
  • Acts as an intermediate in organic synthesis.

Biology:

  • Utilized in the synthesis of biologically active compounds.

Medicine:

  • Investigated for potential use in drug delivery systems due to its ability to form biocompatible polymers.

Industry:

  • Employed in the manufacture of adhesives, coatings, and resins.

Mechanism of Action

The mechanism by which methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate exerts its effects largely depends on its application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bonds react to form long polymer chains. The molecular targets and pathways involved in these reactions are typically the reactive sites on the monomer molecules.

Comparison with Similar Compounds

    Methyl methacrylate: Similar in structure but lacks the prop-2-enyl group.

    Ethyl 2-methylprop-2-enoate: Similar ester but with an ethyl group instead of a methyl group.

Uniqueness:

  • The presence of both methyl and prop-2-enyl groups in the compound provides unique reactivity and properties, making it suitable for specialized applications in polymer chemistry and materials science.

Biological Activity

Methyl 2-methylprop-2-enoate, commonly known as methyl methacrylate (MMA), is an important compound in organic chemistry, particularly known for its applications in polymer production. This article explores its biological activities, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Methyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions. This compound is characterized by its alpha, beta-unsaturated ester structure, which contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that methyl methacrylate exhibits antimicrobial activity. A study highlighted its effectiveness against various microbial strains, suggesting that it can disrupt cell membranes and inhibit microbial growth . The mechanisms of action may involve:

  • Membrane Disruption : MMA can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, further reducing viability.

2. Cytotoxicity

Methyl 2-methylprop-2-enoate has been studied for its cytotoxic effects on human cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapy . The cytotoxic mechanism is thought to involve:

  • Reactive Oxygen Species (ROS) Generation : MMA exposure leads to increased ROS levels, which can trigger apoptotic pathways.
  • Cell Cycle Arrest : It may cause disruptions in the cell cycle, preventing cancer cells from proliferating.

3. Therapeutic Applications

Given its biological activities, methyl 2-methylprop-2-enoate has potential therapeutic applications. Its role as a monomer in the production of poly(methyl methacrylate) (PMMA) has been explored in various medical devices and drug delivery systems due to its biocompatibility and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MMA showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for effective bacterial control. This suggests that MMA could be used as an antimicrobial agent in formulations aimed at preventing infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, methyl methacrylate was tested against MCF-7 breast cancer cells. Results demonstrated a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 150 µM after 48 hours of exposure. The study concluded that MMA could serve as a potential lead compound for developing new anticancer therapies .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialMembrane disruption; enzyme inhibition
CytotoxicityROS generation; cell cycle arrest
Therapeutic ApplicationsDrug delivery systems; biocompatibility

Properties

CAS No.

26715-19-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H10O2.C5H8O2/c1-4-5-9-7(8)6(2)3;1-4(2)5(6)7-3/h4H,1-2,5H2,3H3;1H2,2-3H3

InChI Key

GZRUSOUFYFKYDY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C

Related CAS

26715-19-5

Origin of Product

United States

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